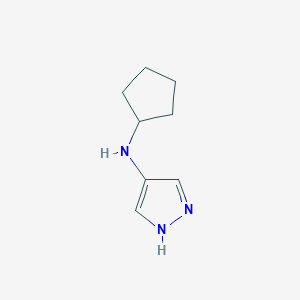

N-cyclopentyl-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUUKMBAVCQZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156353-70-6 | |

| Record name | N-cyclopentyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-cyclopentyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-cyclopentyl-1H-pyrazol-4-amine

This compound is a heterocyclic amine with the molecular formula C₈H₁₃N₃. Its structure consists of a pyrazole ring substituted with a cyclopentyl group at the N1 position and an amino group at the C4 position. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The basicity of such molecules, quantified by the acid dissociation constant (pKa) of their conjugate acid, is a critical physicochemical parameter. It influences aqueous solubility, membrane permeability, and interactions with biological targets, thereby impacting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

Basicity of Pyrazole and 4-Aminopyrazoles

Pyrazole itself is a weak base. The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). The lone pair of electrons on the N1 nitrogen is part of the aromatic sextet and is generally not available for protonation. The N2 nitrogen's lone pair, however, is in an sp² hybrid orbital in the plane of the ring and is available for protonation.

The introduction of an amino group at the C4 position is expected to increase the basicity of the pyrazole ring through resonance donation of the amino group's lone pair into the aromatic system. This increases the electron density at the N2 nitrogen, making it more susceptible to protonation. The cyclopentyl group at the N1 position is an alkyl group and is expected to have a minor electron-donating inductive effect, which might slightly increase the basicity.

Quantitative Data on Basicity

As of the latest literature review, specific experimental pKa values for this compound have not been reported. To provide a contextual understanding, the table below will be populated with the pKa value of the parent compound, 4-aminopyrazole, should it become available through future experimental determination or reliable computational prediction.

| Compound | pKa of Conjugate Acid | Method |

| This compound | Data Not Available | - |

| 4-Aminopyrazole | Data Not Available | - |

Researchers are encouraged to perform the experimental protocols outlined in Section 4 to determine the precise pKa value for this compound.

Experimental Protocols for pKa Determination

Several robust methods are available for the experimental determination of the pKa of heterocyclic amines. The choice of method often depends on the compound's solubility, chromophoric properties, and the required precision.[1]

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[2][3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited. The concentration should be in the range of 1-10 mM.

-

Calibration: Calibrate the pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.[2]

-

Titration Setup: Place the analyte solution in a thermostatted vessel and immerse a calibrated pH electrode and a stirrer. Purge the solution with an inert gas like nitrogen or argon to remove dissolved carbon dioxide.[2]

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation.[4][5]

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of approximately 3 pH units around the estimated pKa of the compound.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to obtain the same total concentration of the compound in each buffer.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the protonated and neutral forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[1]

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reasonable estimate of the pKa value.[6][7] These methods typically involve calculating the Gibbs free energy change of the protonation reaction in the gas phase and in solution using quantum mechanical methods, often combined with a continuum solvation model.

General Workflow:

-

Structure Optimization: The 3D structures of both the neutral this compound and its protonated form (at the N2 position) are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: The effect of the solvent (typically water) is incorporated using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution using a thermodynamic cycle.

Visualization of Basicity

The basicity of this compound is determined by the equilibrium of its protonation at the N2 position of the pyrazole ring. The following diagram illustrates this fundamental relationship.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-cyclopentyl-1H-pyrazol-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-cyclopentyl-1H-pyrazol-4-amine, a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide details the chemical structure, physicochemical properties, a representative synthesis protocol, and the broader biological context of this compound class, serving as a foundational resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a small molecule characterized by a cyclopentyl group attached to the amine on a pyrazole ring. Its fundamental properties, derived from computational models, are summarized below.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H13N3 | PubChemLite[6] |

| Molecular Weight | 151.21 g/mol | --- |

| Monoisotopic Mass | 151.11095 Da | PubChemLite[6] |

| IUPAC Name | This compound | --- |

| Canonical SMILES | C1CCC(C1)NC2=CNN=C2 | PubChemLite[6] |

| InChI | InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10) | PubChemLite[6] |

| InChIKey | POUUKMBAVCQZGG-UHFFFAOYSA-N | PubChemLite[6] |

| Predicted XlogP | 1.5 | PubChemLite[6] |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 152.11823 | 131.5 |

| [M+Na]+ | 174.10017 | 137.0 |

| [M-H]- | 150.10367 | 133.8 |

| [M+NH4]+ | 169.14477 | 151.9 |

| [M+K]+ | 190.07411 | 134.8 |

Data sourced from PubChemLite, calculated using CCSbase.[6]

Chemical Structure Visualization

The two-dimensional structure of this compound highlights the fusion of the five-membered cyclopentyl ring with the five-membered aromatic pyrazole ring via an amine bridge.

Experimental Protocols: Representative Synthesis

Principle: The synthesis of the pyrazole core is often achieved by reacting a hydrazine derivative with a β-diketone or a compound with similar reactivity.[4] To achieve the desired N-cyclopentyl-4-amino substitution pattern, a multi-step synthesis would likely be required, potentially involving a protected 4-aminopyrazole intermediate followed by alkylation with a cyclopentyl halide or reductive amination with cyclopentanone.

A General Protocol for N-Alkylation of Pyrazoles:

-

Starting Materials: 4-Amino-1H-pyrazole (or a protected version), cyclopentyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, Acetonitrile).

-

Reaction Setup: To a solution of the 4-aminopyrazole in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Alkylating Agent: Cyclopentyl bromide is added dropwise to the stirring suspension.

-

Reaction Conditions: The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours (typically 4-24 hours) until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the this compound.

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a prominent scaffold in many pharmacologically active compounds.[4] Derivatives have demonstrated a wide spectrum of biological activities.

Known Activities of Pyrazole-Containing Compounds:

-

Anti-inflammatory: Celecoxib, a well-known NSAID, features a pyrazole ring and functions as a selective COX-2 inhibitor.[4]

-

Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle regulation.[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial and Antifungal: Numerous studies have reported the efficacy of pyrazole derivatives against various bacterial and fungal strains.[2][3]

Given the established role of pyrazole scaffolds as kinase inhibitors, this compound could be a candidate for screening in anticancer drug discovery programs. A logical workflow for such an investigation is outlined below.

This workflow illustrates the progression from initial in vitro screening of the compound against a panel of kinases to mechanistic studies in cancer cell lines and eventual preclinical development.[8] Such a process is fundamental in identifying and validating novel therapeutic candidates.

References

- 1. Buy [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-cyclopentyl-1H-pyrazol-4-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also draws upon established knowledge of the broader pyrazole class of compounds to provide context for its synthesis, potential biological activities, and relevant experimental methodologies.

Core Molecular Data

This compound is a substituted pyrazole with a cyclopentyl group attached to the amine at the 4-position of the pyrazole ring. Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H13N3 | [1] |

| Monoisotopic Mass | 151.11095 Da | [1] |

| SMILES | C1CCC(C1)NC2=CNN=C2 | [1] |

| InChIKey | POUUKMBAVCQZGG-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.5 | [1] |

Synthesis and Characterization

Caption: A potential synthetic workflow for this compound.

Representative Protocol for the Synthesis of this compound:

This protocol is a representative example based on general methods for the synthesis of N-alkylated pyrazoles and the reduction of nitro groups.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

-

To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-cyclopentyl-4-nitro-1H-pyrazole.

-

Purify the crude product using column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified N-cyclopentyl-4-nitro-1H-pyrazole (1 equivalent) in ethanol or a similar solvent.

-

Add a reducing agent. A common method is catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid can be employed.

-

Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

-

If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If using SnCl2, neutralize the acidic solution with a base like sodium bicarbonate.

-

Concentrate the filtrate or the neutralized aqueous layer under reduced pressure.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the resulting this compound, for example, by recrystallization or column chromatography.

Characterization: The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of both the pyrazole and cyclopentyl moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the solid product.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[2] Derivatives of 4-aminopyrazole, in particular, have shown significant activity as kinase inhibitors. While the specific biological targets of this compound are not documented, based on structurally related compounds, it may exhibit inhibitory activity against various protein kinases involved in cell signaling pathways.

| Related Compound Class | Biological Target | Therapeutic Area |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Cyclin-dependent kinase 2 (CDK2) | Oncology[3][4] |

| N-(1H-pyrazol-4-yl)carboxamides | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Inflammatory Diseases[5] |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein kinase 1δ/ε (CK1δ/ε) | Neurodegenerative Disorders, Oncology[6] |

IRAK4 Signaling Pathway: IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are central to the innate immune response and inflammation.[5] Inhibition of IRAK4 is a therapeutic strategy for inflammatory diseases.

Caption: Simplified IRAK4 signaling pathway in innate immunity.

CDK2 and Cell Cycle Progression: CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][4]

Caption: The role of CDK2 in the G1/S transition of the cell cycle.

This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against a target kinase (e.g., CDK2 or IRAK4).

-

Reagents and Materials:

-

Recombinant human kinase (e.g., IRAK4).

-

Kinase substrate (a specific peptide or protein).

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl with MgCl2, DTT).

-

Test compound (this compound) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Microplate (e.g., 384-well).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then further dilute in the assay buffer.

-

In the wells of the microplate, add the kinase and the test compound at various concentrations.

-

Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Read the plate using a suitable plate reader (e.g., a luminometer or fluorescence reader).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

This guide serves as a foundational resource for researchers interested in this compound. Further empirical studies are necessary to fully elucidate its synthetic route, physicochemical properties, and biological activity profile.

References

- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-cyclopentyl-1H-pyrazol-4-amine IUPAC name

An In-depth Technical Guide on N-cyclopentyl-1H-pyrazol-4-amine and its Derivatives for Researchers and Drug Development Professionals

Introduction

This compound, with the confirmed IUPAC name This compound , is a heterocyclic amine belonging to the pyrazole class of compounds.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols associated with this compound and its structurally related analogs, which have been more extensively studied. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

The fundamental structure of this compound consists of a pyrazole ring substituted with a cyclopentyl group at the N1 position and an amine group at the C4 position.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C8H13N3 | [1] |

| Monoisotopic Mass | 151.11095 Da | [1] |

| SMILES | C1CCC(C1)NC2=CNN=C2 | [1] |

| InChI | InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10) | [1] |

Synthesis of N-Substituted Pyrazoles

General Experimental Protocol for N-Substituted Pyrazole Synthesis

A direct synthesis of N-substituted pyrazoles from primary amines has been reported, which can be adapted for this compound.[4]

Materials:

-

Primary amine (e.g., cyclopentylamine)

-

1,3-diketone (e.g., 2,4-pentanedione)

-

Electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine)

-

Solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

To a solution of the primary amine (1.00 mmol) and the 1,3-diketone (1.10 mmol) in DMF (5.0 mL), add the electrophilic amination reagent (1.50 mmol).

-

Heat the reaction mixture at 80-85 °C for 1.5 hours.

-

After cooling to room temperature, the reaction mixture is worked up. This typically involves extraction with an organic solvent and purification by column chromatography on silica gel.

Biological Activities of Structurally Related Pyrazole Derivatives

Due to the limited specific biological data for this compound, this section focuses on the activities of structurally related N-substituted pyrazole amines that have been investigated as potential therapeutic agents.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent and selective inhibitors of CDK2, a key regulator of the cell cycle and a target for cancer therapy.[5][6]

Quantitative Data for a Representative CDK2 Inhibitor (Compound 15): [5][6]

| Parameter | Value |

| Target | CDK2 |

| Inhibitory Constant (Ki) | 0.005 µM |

| Antiproliferative Activity (GI50) | 0.127-0.560 μM (across 13 cancer cell lines) |

Signaling Pathway:

The inhibition of CDK2 by these compounds leads to a reduction in the phosphorylation of the retinoblastoma protein (Rb), causing cell cycle arrest at the S and G2/M phases and ultimately inducing apoptosis in cancer cells.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

N-(1H-pyrazol-4-yl)carboxamide derivatives have been developed as inhibitors of IRAK4, a critical kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), making it a target for inflammatory diseases.[7][8]

Experimental Workflow for IRAK4 Inhibitor Screening:

References

- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Aminopyrazoles - Focus on 5-Cyclopentyl-1H-pyrazol-3-amine

Disclaimer: Initial searches for the specific molecule, N-cyclopentyl-1H-pyrazol-4-amine, did not yield a unique Chemical Abstracts Service (CAS) number, severely limiting the availability of specific technical data. Consequently, this guide will focus on the closely related, readily identifiable isomer, 5-Cyclopentyl-1H-pyrazol-3-amine (CAS: 264209-16-7) . While structurally similar, the biological and chemical properties of these isomers may differ.

Introduction

Aminopyrazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile structure allows for a wide range of biological activities, making them valuable scaffolds for the design of novel therapeutic agents. This guide provides a detailed overview of the synthesis, properties, and potential applications of 5-Cyclopentyl-1H-pyrazol-3-amine, a representative member of this class.

Physicochemical Properties

A summary of the known quantitative data for 5-Cyclopentyl-1H-pyrazol-3-amine is presented in Table 1. This information is crucial for researchers in designing experiments and formulating this compound.

| Property | Value | Source |

| CAS Number | 264209-16-7 | [1] |

| Molecular Formula | C₈H₁₃N₃ | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Colorless to brown liquid or solid | [1] |

| Purity | ≥97% | [1][2] |

| Storage | 0-8 °C | [1] |

| IUPAC Name | 5-cyclopentyl-1H-pyrazol-3-amine | [1] |

| SMILES | NC1=NNC(C2CCCC2)=C1 | [1] |

| InChI Key | PXEDPQCHOFQXCW-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[3][4] For 5-Cyclopentyl-1H-pyrazol-3-amine, the key precursor is 3-cyclopentyl-3-oxopropanenitrile.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from the formation of the β-ketonitrile, followed by cyclization with hydrazine.

Figure 1: General synthesis workflow for 5-Cyclopentyl-1H-pyrazol-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile (β-Ketonitrile)

This step is a Claisen condensation between cyclopentyl methyl ketone and a suitable acylating agent, such as ethyl trifluoroacetate, in the presence of a strong base.[5][6][7]

-

Materials:

-

Cyclopentyl methyl ketone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Aqueous hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclopentyl methyl ketone is added dropwise to the cooled solution.

-

Ethyl trifluoroacetate is then added dropwise, maintaining a low temperature.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then poured into a mixture of ice and dilute hydrochloric acid to neutralize the base.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-cyclopentyl-3-oxopropanenitrile.

-

Purification can be achieved by vacuum distillation or column chromatography.

-

Step 2: Synthesis of 5-Cyclopentyl-1H-pyrazol-3-amine

This step involves the cyclocondensation of the β-ketonitrile with hydrazine hydrate.[3][4]

-

Materials:

-

3-Cyclopentyl-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Triethylamine (Et₃N) (optional, as a base)

-

-

Procedure:

-

3-Cyclopentyl-3-oxopropanenitrile is dissolved in ethanol in a round-bottom flask.

-

Hydrazine hydrate is added to the solution. A catalytic amount of a base like triethylamine can also be added.[4]

-

The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude 5-Cyclopentyl-1H-pyrazol-3-amine.

-

Further purification can be performed by column chromatography or recrystallization.

-

Biological Activities and Signaling Pathways

While specific studies on the biological activity of 5-Cyclopentyl-1H-pyrazol-3-amine are not extensively documented in the public domain, the broader class of 5-aminopyrazoles has been investigated for a multitude of therapeutic applications.[8] These include roles as anti-inflammatory, antimicrobial, and anticancer agents.[9][10][11]

The mechanism of action for many biologically active pyrazole derivatives involves their interaction with specific protein kinases. For instance, some 5-aminopyrazole derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[12] The general structure of a pyrazole-based kinase inhibitor often involves the pyrazole core acting as a scaffold to present various functional groups that interact with the ATP-binding pocket of the kinase.

Figure 2: Potential role of 5-aminopyrazole derivatives as inhibitors in the p38 MAP kinase signaling pathway.

It is plausible that 5-Cyclopentyl-1H-pyrazol-3-amine or its derivatives could be explored for similar inhibitory activities. The cyclopentyl group may confer favorable lipophilicity and binding characteristics within the hydrophobic regions of kinase active sites.

Conclusion

5-Cyclopentyl-1H-pyrazol-3-amine is a valuable building block in medicinal chemistry, belonging to the pharmacologically significant class of 5-aminopyrazoles. Its synthesis is accessible through well-established methods, primarily the condensation of a β-ketonitrile with hydrazine. While specific biological data for this particular isomer is limited, the broader family of 5-aminopyrazoles exhibits a wide range of activities, often through the modulation of key signaling pathways such as the p38 MAP kinase pathway. Further research into the specific biological targets and therapeutic potential of 5-Cyclopentyl-1H-pyrazol-3-amine is warranted to fully elucidate its utility in drug discovery and development.

References

- 1. 5-Cyclopentyl-1H-pyrazol-3-amine 97% | CAS: 264209-16-7 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of N-Cyclopentyl-1H-pyrazol-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide delves into the core biological activities associated with derivatives of N-cyclopentyl-1H-pyrazol-4-amine, offering a comprehensive overview of their potential as anti-inflammatory, anticancer, and antimicrobial agents. This document provides a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development in this promising area.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

N-substituted pyrazole derivatives have demonstrated significant potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-2 inhibitory activity of various pyrazole derivatives, providing a comparative view of their potency.

| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Diarylpyrazole | 4b (N-aromatic ring with sulfonamide) | COX-2 | 0.017 | - | [1] |

| Diarylpyrazole | 4d (N-aromatic ring with sulfonamide, other with sulfone) | COX-2 | 0.098 | 54.847 | [1] |

| Diaryl-1,3,5-triazole | 15a | COX-2 | 0.002 | 162.5 | [1] |

| Pyrazolone | 5f (Trimethoxy derivative) | COX-2 | 1.50 | 9.56 | [2] |

| Aminopyrazole | 6f (Trimethoxy derivative) | COX-2 | 1.15 | 8.31 | [2] |

| Diarylpyrazole Sulfonamide | PYZ16 | COX-2 | 0.52 | 10.73 | [3][4] |

| Dihydropyrazole Sulfonamide | PYZ20 | COX-2 | 0.33 | - | [3][4] |

| Dihydropyrazole Sulfonamide | PYZ21 | COX-2 | 0.08 | - | [3][4] |

| Pyrazole Derivative | 11 | COX-2 | 0.043 | - | [5] |

| Pyrazole Derivative | 12 | COX-2 | 0.049 | - | [5] |

| Pyrazole Derivative | 15 | COX-2 | 0.049 | - | [5] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a solid-phase ELISA-based method for determining the inhibitory activity of test compounds against COX-1 and COX-2 isoenzymes.[2]

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Prostaglandin E2 (PGE2) standard

-

Anti-PGE2 antibody

-

Enzyme-linked secondary antibody

-

Substrate for the secondary antibody (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Test compounds and reference drugs (e.g., celecoxib, indomethacin)

-

96-well microplates

-

Plate reader

Procedure:

-

Coat the 96-well microplates with a capture antibody for PGE2 and incubate overnight.

-

Wash the plates to remove unbound antibody.

-

Add the COX-1 or COX-2 enzyme to the wells.

-

Add the test compounds at various concentrations to the respective wells. Include wells for a positive control (no inhibitor) and a reference drug.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plates to allow for the production of PGE2.

-

Stop the reaction.

-

Add a known amount of a PGE2-enzyme conjugate and the primary anti-PGE2 antibody. The synthesized PGE2 will compete with the conjugate for antibody binding.

-

Wash the plates to remove unbound reagents.

-

Add the enzyme-linked secondary antibody that binds to the primary antibody.

-

Wash the plates again.

-

Add the substrate for the secondary antibody's enzyme, leading to a colorimetric reaction.

-

Stop the color development with a stop solution.

-

Read the absorbance of each well using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)

Certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Quantitative Anticancer Data

The following table presents the inhibitory constants (Ki) and antiproliferative activity (GI50) of pyrazole derivatives against CDK2 and various cancer cell lines.

| Compound | Target | Ki (µM) | Cancer Cell Line | GI50 (µM) | Reference |

| 15 | CDK2 | 0.005 | 13 cancer cell lines | 0.127–0.560 | [6] |

| 14 | CDK2 | 0.007 | A2780 (ovarian) | - | [6] |

| 4 | CDK2/cyclin A2 | 3.82 | NCI-60 panel | 3.81 | [7] |

| 7a | CDK2/cyclin A2 | 2.0 | - | - | [7] |

| 7d | CDK2/cyclin A2 | 1.47 | - | - | [7] |

| 9 | CDK2/cyclin A2 | 0.96 | - | - | [7] |

| 8d | CDK2 | 0.051 (IC50) | - | - | [8] |

| 9b | CDK2 | 0.041 (IC50) | - | - | [8] |

| 9c | CDK2 | 0.029 (IC50) | - | - | [8] |

| 9e | CDK2 | 0.040 (IC50) | - | - | [8] |

Experimental Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against the CDK2/cyclin A2 complex.[7]

Materials:

-

Recombinant human CDK2/cyclin A2 enzyme complex

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Test compounds

-

Filter paper discs

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, Histone H1, and the CDK2/cyclin A2 enzyme.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto filter paper discs.

-

Wash the filter paper discs extensively with a suitable buffer (e.g., phosphoric acid solution) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter paper discs.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Signaling Pathway: CDK2 in Cell Cycle Regulation

Caption: Inhibition of CDK2-mediated cell cycle progression.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table shows the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against different microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3 | Escherichia coli | 0.25 | [9] |

| 4 | Streptococcus epidermidis | 0.25 | [9] |

| 2 | Aspergillus niger | 1 | [9] |

| 3 | Microsporum audouinii | 0.5 | [9] |

| 9, 10, 11, 17 | Bacillus subtilis | 1 | [10] |

| 12, 13, 18 | Bacillus subtilis | 4 | [10] |

| 27 | MRSA | 2 | [11] |

| 28 | MRSA | 0.78 | [11] |

| 6 | Staphylococcus aureus | 0.78–1.56 | [11] |

| 6 | Acinetobacter baumannii | 0.78–1.56 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.[12]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

96-well microplates

-

Incubator

-

Microplate reader or visual inspection

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well microplate.

-

Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the microplate at an appropriate temperature and for a sufficient duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Modulation of Other Key Signaling Pathways

Recent research has identified pyrazole derivatives as modulators of other critical signaling pathways implicated in disease, highlighting their potential for broader therapeutic applications.

IRAK4 Signaling in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[13][14] Inhibition of IRAK4 is a promising strategy for treating inflammatory and autoimmune diseases.[13][15]

Caption: Inhibition of the IRAK4 signaling cascade by pyrazole derivatives.

PTPN2 Signaling in Immuno-oncology

Protein tyrosine phosphatase non-receptor type 2 (PTPN2) is a negative regulator of cytokine and growth factor signaling.[16] Inhibition of PTPN2 can enhance anti-tumor immunity by promoting the activity of immune cells.[16]

Caption: Enhancement of antitumor immunity via PTPN2 inhibition.

RNase L Signaling in Antiviral Response

RNase L is an endoribonuclease that plays a crucial role in the innate immune response to viral infections.[17] Activation of RNase L leads to the degradation of viral and host RNA, thereby inhibiting viral replication.[17] Certain pyrazole-based compounds have been shown to activate RNase L.[18]

Caption: Activation of the RNase L antiviral pathway by pyrazole derivatives.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential to selectively inhibit key enzymes in inflammatory and cancer pathways, coupled with their antimicrobial effects, underscores their significance in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety of these compounds for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]

- 17. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Discovery of N-Cyclopentyl-1H-pyrazol-4-amine Derivatives: A Technical Guide to Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclopentyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this class of compounds. We will explore their significant potential in targeting key kinases involved in oncology and inflammatory diseases, with a particular focus on Janus kinases (JAKs). This document will detail the structure-activity relationships (SAR), experimental protocols for synthesis and biological assays, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1] Its ability to participate in hydrogen bonding and its structural rigidity make it an ideal anchor for binding to the ATP-binding pocket of various kinases.[2] The 4-amino-pyrazole moiety, in particular, has been extensively explored as a pharmacophore for developing inhibitors of several kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Janus kinases (JAKs).[3][4][5] The N-substituent on the pyrazole ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The cyclopentyl group, as an N-substituent, has been identified as a favorable moiety for enhancing binding affinity and conferring desirable physicochemical properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step sequence. A general and adaptable synthetic route is outlined below, based on established methodologies for related 4-amino-pyrazole compounds.[3]

Experimental Protocol: General Synthesis

A representative synthesis scheme for a generic this compound derivative targeting a kinase is depicted below. This protocol is a composite based on established synthetic routes for similar compounds.

Step 1: Synthesis of the Pyrazole Core

The synthesis often begins with the construction of the substituted pyrazole ring. A common method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the N-cyclopentyl core, cyclopentylhydrazine is a key starting material.

Step 2: Introduction of the Amino Group at the 4-Position

Once the pyrazole ring is formed, the amino group is introduced at the C4 position. This can be achieved through various methods, such as nitration followed by reduction, or through direct amination of a suitable precursor.

Step 3: Coupling with a Heterocyclic Moiety

The final step involves the coupling of the this compound core with a heterocyclic system, which is often crucial for targeting the specific kinase of interest. A common coupling reaction is the Buchwald-Hartwig amination or a nucleophilic aromatic substitution.

Biological Evaluation and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is typically assessed through in vitro kinase assays and cell-based proliferation assays. The following sections detail the experimental protocols and summarize the key SAR findings.

In Vitro Kinase Inhibition Assays

Experimental Protocol: JAK2 Kinase Assay

This protocol is a representative example for determining the in vitro inhibitory activity of a compound against a specific kinase, in this case, JAK2.

-

Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide derived from a known JAK2 substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

-

Procedure:

-

A solution of the test compound is prepared in DMSO and serially diluted.

-

The JAK2 enzyme and the substrate peptide are mixed in the assay buffer.

-

The test compound dilutions are added to the enzyme-substrate mixture in the wells of a 384-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the remaining ATP is quantified using a luminescent detection reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell-Based Proliferation Assays

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Lines:

-

A panel of cancer cell lines relevant to the targeted kinase (e.g., HEL cells for JAK2).

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.

-

Structure-Activity Relationship (SAR) Summary

While specific data for a comprehensive library of this compound derivatives is not publicly available in a single source, we can infer key SAR trends from related series of 4-amino-pyrazole kinase inhibitors.

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for potency and selectivity. The cyclopentyl group is often found to provide a good balance of lipophilicity and conformational constraint, leading to enhanced binding affinity.

-

4-Amino Substituent: The nature of the group attached to the 4-amino position is crucial for targeting specific kinases. Often, a substituted pyrimidine or a related heterocycle is employed to engage in key hydrogen bonding interactions within the ATP-binding pocket.

-

Substitution on the Heterocyclic Moiety: Further substitutions on the heterocyclic ring attached to the 4-amino group can be used to fine-tune the compound's properties, such as improving selectivity or metabolic stability.

Signaling Pathways

This compound derivatives exert their biological effects by inhibiting specific kinases, thereby modulating downstream signaling pathways. Below are diagrams of key pathways often targeted by this class of compounds.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling, which is essential for immunity and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.

The Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are key regulators of cell division, and their overexpression is frequently observed in cancer. Inhibiting Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

The CDK-Cyclin Pathway in Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.

Quantitative Data Summary

The following table summarizes representative in vitro kinase inhibition and antiproliferative activity data for a series of 4-amino-(1H)-pyrazole derivatives, which are structurally related to the this compound class and indicative of the potential potency of this scaffold.[3]

| Compound ID | R Group on Phenylamine | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | HEL Cell Line GI₅₀ (µM) |

| 3a | 4-fluoro | 4.8 | 3.2 | 4.5 | 0.45 |

| 3b | 4-chloro | 4.1 | 2.8 | 4.0 | 0.38 |

| 3c | 4-bromo | 3.9 | 2.5 | 3.8 | 0.35 |

| 3e | 3-fluoro | 5.2 | 3.8 | 5.1 | 0.51 |

| 3f | 3-chloro | 3.4 | 2.2 | 3.5 | 0.32 |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The data presented in this guide highlight the potential for achieving high potency and selectivity against key oncogenic and inflammatory targets. Future research in this area should focus on the synthesis and evaluation of a broader range of N-cyclopentyl derivatives to fully elucidate the structure-activity relationships. Furthermore, in-depth preclinical studies, including pharmacokinetic and in vivo efficacy evaluations, will be crucial for advancing these promising compounds towards clinical development. The continued exploration of this chemical space is expected to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and autoimmune diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Elusive Therapeutic Targets of N-cyclopentyl-1H-pyrazol-4-amine: A Technical Overview of a Scaffold with Potential

A comprehensive search of publicly available scientific literature and databases reveals no specific data on the therapeutic targets, mechanism of action, or clinical trials for the compound N-cyclopentyl-1H-pyrazol-4-amine. This suggests that the biological activity of this particular derivative of the pyrazole family has not been extensively characterized or disclosed in the public domain. However, the broader class of pyrazole-containing compounds is a well-established and highly significant scaffold in medicinal chemistry, with numerous derivatives approved as drugs or currently under investigation for a wide range of therapeutic applications. This technical guide will, therefore, provide an in-depth overview of the potential therapeutic targets for this compound by examining the known activities of structurally related pyrazole derivatives.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its rigid, planar structure, make it an ideal scaffold for designing molecules that can selectively interact with a variety of biological targets.[1][2][3] Pyrazole derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3]

Potential Therapeutic Targets for this compound Based on Analogue Activity

Based on the established activities of other pyrazole derivatives, particularly those with a 4-amino substitution, several key protein families emerge as potential therapeutic targets for this compound. These include protein kinases, which are central to cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation.

Janus Kinases (JAKs)

A significant number of 4-aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs).[4] JAKs are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling. Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases, myeloproliferative neoplasms, and cancers.

Quantitative Data on Representative 4-Aminopyrazole JAK Inhibitors:

| Compound | Target | IC50 (µM) | Reference |

| Compound 17m | JAK1 | 0.67 | [4] |

| JAK2 | 0.098 | [4] | |

| JAK3 | 0.039 | [4] |

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay. A representative protocol is as follows:

-

Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); test compound (e.g., Compound 17m); assay buffer; detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The kinase, substrate, and ATP are incubated with the test compound in the assay buffer.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Signaling Pathway:

Cyclin-Dependent Kinases (CDKs)

Another prominent target for pyrazole derivatives is the family of cyclin-dependent kinases (CDKs).[5] CDKs are essential for regulating the cell cycle, and their aberrant activity is a hallmark of cancer. Selective CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on a Representative Pyrazole CDK2 Inhibitor:

| Compound | Target | Ki (µM) | GI50 (µM) (Cancer Cell Lines) | Reference |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 0.005 | 0.127 - 0.560 | [5] |

Experimental Protocol: CDK2 Kinase Assay

The inhibitory potency against CDK2 can be determined using a similar biochemical assay as described for JAKs, with the following modifications:

-

Reagents and Materials: Recombinant human CDK2/Cyclin E complex; histone H1 as a substrate; radiolabeled ATP ([γ-³²P]ATP); test compound.

-

Procedure:

-

The kinase reaction is initiated by adding [γ-³²P]ATP.

-

Following incubation, the reaction mixture is spotted onto phosphocellulose paper.

-

The paper is washed to remove unincorporated [γ-³²P]ATP.

-

The amount of incorporated radiolabel in the histone H1 substrate is quantified using a scintillation counter.

-

Ki values are determined from the IC50 values using the Cheng-Prusoff equation.

-

Signaling Pathway:

Conclusion and Future Directions

While specific experimental data for this compound is currently unavailable, the extensive research on analogous pyrazole derivatives strongly suggests that this compound could exhibit inhibitory activity against protein kinases such as JAKs and CDKs. The cyclopentyl group at the N1 position of the pyrazole ring may influence the compound's potency, selectivity, and pharmacokinetic properties.

To elucidate the therapeutic potential of this compound, future research should focus on:

-

Synthesis and Characterization: Confirmation of the chemical structure and purity of the compound.

-

In Vitro Kinase Profiling: Screening against a broad panel of protein kinases to identify primary targets and assess selectivity.

-

Cell-Based Assays: Evaluation of the compound's effects on relevant cellular pathways and phenotypes, such as cell proliferation, apoptosis, and cytokine signaling in appropriate cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to optimize potency and selectivity.

The information presented in this guide, based on the established pharmacology of the pyrazole scaffold, provides a solid foundation for initiating such investigations into the potential therapeutic applications of this compound. Researchers and drug development professionals are encouraged to explore this compound and its derivatives as a potential source of novel therapeutics.

References

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, summarizing key quantitative pharmacological data, outlining experimental protocols, and visualizing relevant biological pathways to serve as a valuable resource for professionals in drug discovery and development.

Synthesis of the Pyrazole Scaffold

The construction of the pyrazole ring can be achieved through several reliable synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition, and cyclocondensation reactions.

Experimental Protocol: Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles and pyrazolones from β-ketoesters and hydrazines.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Dissolve ethyl acetoacetate (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired pyrazole derivative.

Medicinal Chemistry Applications and Quantitative Data

The pyrazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, targeting a diverse range of enzymes and receptors. The following tables summarize the quantitative pharmacological data for selected pyrazole-containing drugs, highlighting their potency and selectivity.

Table 1: Pyrazole-Containing Kinase Inhibitors

| Drug Name | Target Kinase(s) | IC₅₀ (nM) | Therapeutic Area |

| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8[1] | Myelofibrosis |

| Crizotinib | ALK / ROS1 | ~50 (for ALK-rearranged lymphoma cells)[2] | Non-Small Cell Lung Cancer |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | Renal Cell Carcinoma |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | 10, 30, 47, 84, 74 | Renal Cell Carcinoma, Soft Tissue Sarcoma |

Table 2: Pyrazole-Containing Enzyme Inhibitors (Non-kinase)

| Drug Name | Target Enzyme | IC₅₀ (nM) | Therapeutic Area |

| Celecoxib | COX-2 | 40[3] | Inflammation, Pain |

| Sildenafil | PDE5 | 5.22[4] | Erectile Dysfunction, Pulmonary Hypertension |

| Apixaban | Factor Xa | 0.08 (Ki) | Anticoagulation |

| Allopurinol | Xanthine Oxidase | - | Gout |

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of pyrazole-containing drugs, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Caption: The COX-2 inflammatory pathway and the inhibitory action of Celecoxib.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the N-Cyclopentyl-1H-pyrazol-4-amine Scaffold for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This technical guide focuses on the N-cyclopentyl-1H-pyrazol-4-amine scaffold, a promising core for the development of novel therapeutics. While literature on the specific molecule this compound is limited, this document provides a comprehensive overview of its synthesis, potential biological activities, and relevant signaling pathways based on closely related analogues.

Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of 4-aminopyrazoles and subsequent N-alkylation. A common approach involves the construction of the pyrazole ring followed by the introduction of the amino and cyclopentyl groups.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Pyrazole Ring Formation The synthesis would likely begin with the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic method for pyrazole synthesis.[4]

-

Protocol: A solution of a suitable 1,3-dicarbonyl compound (1 equivalent) in ethanol is treated with hydrazine hydrate (1.1 equivalents). The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the resulting crude pyrazole is purified by crystallization or column chromatography.

Step 2: Nitration to 4-Nitropyrazole The formed pyrazole can be nitrated at the C4 position.

-

Protocol: The pyrazole (1 equivalent) is slowly added to a mixture of concentrated nitric acid and sulfuric acid at 0°C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture is poured onto ice, and the precipitated 4-nitropyrazole is filtered, washed with water, and dried.

Step 3: Reduction to 4-Aminopyrazole The nitro group is then reduced to an amine.

-

Protocol: The 4-nitropyrazole (1 equivalent) is dissolved in ethanol, and an excess of a reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon, is added. The mixture is heated to reflux for 8-12 hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with a basic aqueous solution (e.g., sodium bicarbonate) and extracted with an organic solvent. The organic layer is dried and concentrated to yield 4-aminopyrazole.

Step 4: Reductive Amination to this compound Finally, the cyclopentyl group is introduced via reductive amination.

-